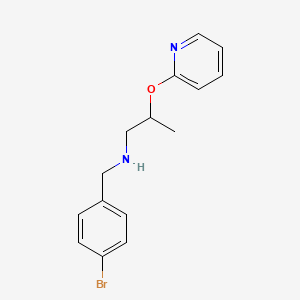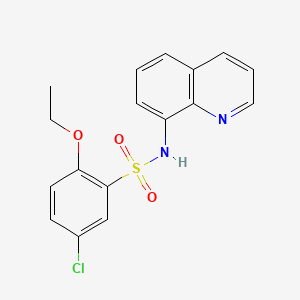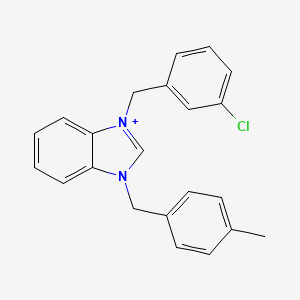![molecular formula C20H15ClN2O B13370062 4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13370062.png)
4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a complex structure with an indole core, a chloroethyl group, and a benzonitrile moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chloroethyl group can be introduced via alkylation reactions using appropriate chloroalkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ethanol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The chloroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The benzonitrile moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness
4-[3-(2-chloro-1-ethyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloroethyl group and benzonitrile moiety differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propriétés
Formule moléculaire |
C20H15ClN2O |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
4-[(E)-3-(2-chloro-1-ethylindol-3-yl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C20H15ClN2O/c1-2-23-17-6-4-3-5-16(17)19(20(23)21)18(24)12-11-14-7-9-15(13-22)10-8-14/h3-12H,2H2,1H3/b12-11+ |
Clé InChI |
UUNYAIGEPIMTPM-VAWYXSNFSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=C(C=C3)C#N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369984.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
![4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
![3-(1-Benzofuran-2-yl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369994.png)
![6-(1-Adamantyl)-3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369998.png)
![N-(4-methylphenyl)-N-[4-(4-phenyl-1-piperazinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13370006.png)

![phenyl 2-(3-phenyl-1H-[1]benzofuro[3,2-c]pyrazol-1-yl)ethyl ether](/img/structure/B13370021.png)

![N-{3-[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B13370029.png)
![2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile](/img/structure/B13370038.png)
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B13370048.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13370051.png)

